molecular formula C14H17N3O3S B2651508 1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1171654-36-6

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2651508
CAS RN: 1171654-36-6
M. Wt: 307.37
InChI Key: KJMRRJITDAPTOC-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the protein kinase B/Akt pathway, which is involved in various cellular processes, including cell survival, proliferation, and metabolism. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Chemical Properties

Research into pyrazole derivatives showcases a wide array of synthetic routes and chemical properties that highlight the utility of these compounds in organic synthesis and drug development. For instance, Zhu et al. (2011) developed an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone, demonstrating the versatility of pyrazole derivatives in synthesizing complex molecules (Zhu et al., 2011). This research illustrates the role of pyrazole derivatives in facilitating tandem reactions, a valuable method in organic chemistry for constructing sophisticated structures.

Antimicrobial and Anticancer Applications

The investigation into the biological activities of pyrazole derivatives uncovers their potential as bioactive molecules. Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety, demonstrating significant antimicrobial activities against various bacteria and fungi. This suggests the potential of pyrazole derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, Nassar et al. (2015) reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing anti-tumor activities in mouse tumor model cancer cell lines, pointing towards the utility of these compounds in anticancer drug development (Nassar, Atta-Allah, & Elgazwy, 2015).

Material Science Applications

In the realm of material science, the structural and electronic properties of pyrazole derivatives are explored for their potential applications in corrosion inhibition and as functional materials. Dohare et al. (2017) synthesized pyranpyrazole derivatives demonstrating their effectiveness as corrosion inhibitors for mild steel, highlighting the application of pyrazole derivatives in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017). This underscores the importance of pyrazole derivatives in addressing corrosion, a significant challenge in the industrial sector.

properties

IUPAC Name

2-ethyl-5-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-17-12(9-10(2)16-17)14(18)15-11-7-5-6-8-13(11)21(3,19)20/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMRRJITDAPTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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